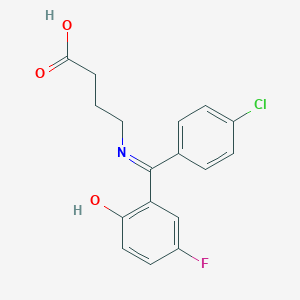
Acide progabide
Vue d'ensemble
Description
Progabide acid, also known as N-methyl-N-propargyl-3-aminobenzoic acid, is a synthetic organic compound that has been studied for its potential therapeutic applications. Progabide acid is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA). It is a small molecule that is structurally similar to GABA, but has a different pharmacological profile. Progabide acid has been studied in several animal models and has shown promise in the treatment of anxiety, depression, and other neurological disorders.
Applications De Recherche Scientifique
Traitement de l'épilepsie
L'acide progabide est principalement utilisé dans le traitement de l'épilepsie. Il agit comme un agoniste des récepteurs GABA_A et GABA_B, qui jouent un rôle crucial dans la réduction de l'excitabilité neuronale et la prévention de l'activité convulsive . Son efficacité dans le traitement de l'épilepsie est bien documentée, ce qui en fait un atout précieux en milieu clinique.
Recherche en neuropharmacologie
En neuropharmacologie, l'this compound est utilisé pour étudier la modulation de la transmission GABAergique. Sa capacité à se lier aux récepteurs GABA en fait un outil important pour comprendre les mécanismes sous-jacents à divers troubles neuropsychiatriques .
Développement de médicaments pour la maladie de Parkinson
L'this compound a fait l'objet d'essais cliniques pour son utilisation potentielle dans le traitement de la maladie de Parkinson. Bien que son efficacité thérapeutique dans cette condition ne soit pas complètement établie, il offre une voie prometteuse pour le développement de nouveaux traitements .
Dépression clinique et troubles anxieux
La recherche a exploré l'utilisation de l'this compound dans la gestion de la dépression clinique et des troubles anxieux. Son impact sur les systèmes GABAergiques suggère un rôle potentiel dans la modulation de l'humeur et des niveaux d'anxiété .
Exploration du traitement de la schizophrénie
L'this compound a fait partie d'essais cliniques qui ont étudié son efficacité dans le traitement de la schizophrénie. Bien qu'il n'ait pas montré d'effets antipsychotiques significatifs, il a été constaté qu'il améliorait la réactivité environnementale et les interactions sociales chez les patients atteints de schizoaffective et d'hébéphrénique conditions .
Enquête sur la dyskinésie tardive
Le composé a été étudié pour ses effets sur la dyskinésie tardive, un effet secondaire grave de l'utilisation à long terme de neuroleptiques. Les actions de l'this compound sur les récepteurs de la dopamine et du GABA fournissent une base pour son application thérapeutique potentielle dans ce domaine .
Mécanisme D'action
Target of Action
Progabide acid primarily targets the Gamma-aminobutyric acid (GABA) receptors . It has agonistic activity for both the GABAA and GABAB receptors . These receptors are located on the terminals of primary afferent fibers .
Mode of Action
Progabide acid interacts with its targets by binding to both GABAA and GABAB receptors . Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
The biochemical pathways affected by Progabide acid are primarily those involving GABA. By acting as an agonist at GABA receptors, Progabide acid increases the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .
Pharmacokinetics
Progabide acid is well absorbed with a bioavailability of 60% . It is 95% protein-bound and metabolized in the liver . The elimination half-life of Progabide acid is approximately 4 hours . The pharmacokinetics of Progabide acid and its metabolites have been studied in rabbits following single oral administration .
Result of Action
The molecular and cellular effects of Progabide acid’s action are primarily related to its impact on GABA receptors. By increasing the inhibitory effects of GABA, Progabide acid helps to reduce the symptoms of conditions characterized by excessive neuronal firing, such as epilepsy .
Action Environment
The action, efficacy, and stability of Progabide acid can be influenced by various environmental factors. For instance, the stability of Progabide acid was found to be bell-shaped, with maximum stability occurring at pH 6 to 7
Analyse Biochimique
Biochemical Properties
Progabide Acid, through its conversion into GABA, interacts with GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
Progabide Acid influences cell function by acting as a GABA receptor agonist . It increases the affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Progabide Acid involves binding to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . This binding results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Metabolic Pathways
Progabide Acid is involved in the GABAergic pathway, where it acts as an agonist of the GABA A, GABA B, and GABA A -ρ receptors
Propriétés
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXPPHKWFOGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045742 | |
| Record name | Progabide acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62665-97-8 | |
| Record name | Progabide acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Progabide acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROGABIDE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



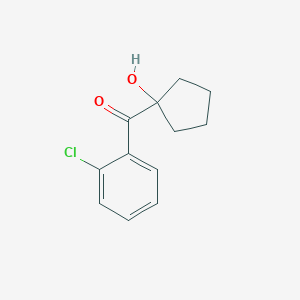
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)

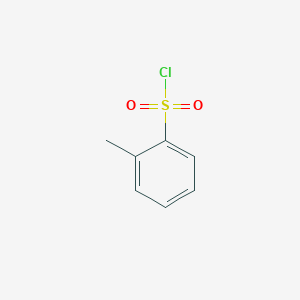
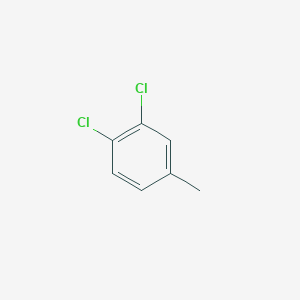
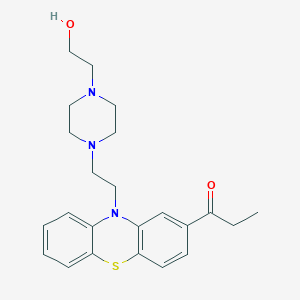
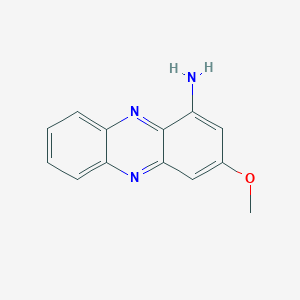
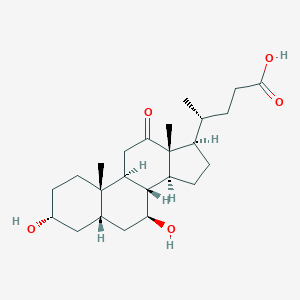
![8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B105588.png)
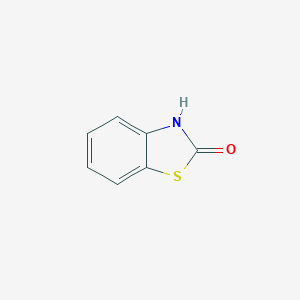

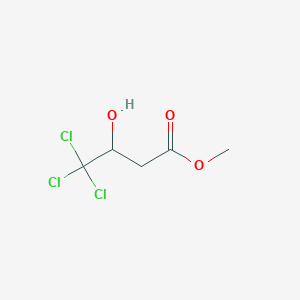
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)
